

The Role of Disodium Succinate in Microbial Fermentation: Application Notes and Protocols

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Compound of Interest

Compound Name: Disodium succinate

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Introduction

Disodium succinate, the sodium salt of succinic acid, is a versatile organic compound that plays a significant role in various microbial fermentation processes. As an intermediate of the tricarboxylic acid (TCA) and glyoxylate cycles, it is centrally positioned in cellular metabolism. [1][2] Its application in industrial microbiology is expanding, driven by its utility as a carbon source, a pH buffering agent, and a metabolic stimulant.[3] This document provides detailed application notes on the multifaceted roles of **disodium succinate** and protocols for its use in microbial fermentation.

Application Notes

Disodium Succinate as a Carbon and Energy Source

Disodium succinate can serve as a primary or supplementary carbon source for a variety of microorganisms, including species of *Pseudomonas*, *Bacillus*, and *Corynebacterium*. [4][5] When utilized as a carbon source, succinate enters the central carbon metabolism, typically via the TCA cycle, to support cell growth and product formation.

Key Functions:

- **Primary Carbon Source:** For some microbes, succinate can be the sole source of carbon and energy.

- **Co-substrate:** It can be used in conjunction with other carbon sources, such as glucose, to enhance biomass or product yield.
- **Metabolic Reprogramming:** The presence of succinate can alter metabolic fluxes, potentially directing carbon toward desired biosynthetic pathways.

pH Regulation in Fermentation Processes

The production of acidic or basic byproducts during fermentation can lead to significant pH shifts, inhibiting microbial growth and product formation. **Disodium succinate**, with a pKa2 of 5.64 for succinic acid, can act as a buffering agent to maintain a stable pH environment, particularly in the range of 4.5 to 6.5.

Advantages as a Buffer:

- **Biocompatibility:** As a natural metabolite, it is generally well-tolerated by microorganisms.
- **Reduced Toxicity:** Compared to some synthetic buffers, it poses a lower risk of cellular toxicity.
- **Metabolic Integration:** Microbes capable of metabolizing succinate can utilize the buffer as a nutrient source once its buffering capacity is exhausted.

Impact on Secondary Metabolite and Recombinant Protein Production

The addition of **disodium succinate** to fermentation media can influence the production of secondary metabolites, such as antibiotics, and recombinant proteins.

- **Antibiotic Production:** In *Streptomyces* species, the metabolic state of the cell, which can be influenced by available carbon sources like succinate, is a critical factor in the onset and yield of antibiotic production.
- **Recombinant Protein Expression:** For host systems like *Pichia pastoris* and *Escherichia coli*, the choice of carbon source and the overall metabolic health of the cells are crucial for high-yield protein expression. While direct data on **disodium succinate** is limited, its role in

central metabolism suggests a potential impact on the energy status and precursor availability for protein synthesis.

Quantitative Data Summary

While direct quantitative data on the effects of exogenously added **disodium succinate** is not abundant in published literature, the following tables summarize relevant data on succinate production and utilization by various microorganisms, providing context for its metabolic significance.

Table 1: Succinate Production by Engineered *Corynebacterium glutamicum* Strains

Strain	Genetic Modification	Carbon Source	Succinate Titer (mM)	Succinate Yield (mol/mol glucose)	Reference
BOL-2	Δ ldhA, Δ cat, Δ pqq, Δ pta-ackA, integrated pyc(P458S)	Glucose	~130	1.0	
BOL-3/pAN6-gap	BOL-2 with integrated fdh, overexpressing gapA	Glucose + Formate	1134	1.67	
Engineered Strain	Overexpressed isocitrate lyase, malate synthase, citrate synthase, and SucE	Glucose	926	1.43	

Table 2: Succinate Production from Acetate by Engineered *Pseudomonas putida*

Strain	Condition	Acetate Concentration (mM)	Succinate Titer (mM)	Reference
Wild Type	Microaerobic (100 rpm)	100	1.24 ± 0.17	
gltA-KT	Microaerobic (100 rpm)	100	2.64 ± 0.1	
gltA-KT	Microaerobic (100 rpm), pH 7.5	100	4.73 ± 0.63	

Signaling and Metabolic Pathways

Disodium succinate is a key node in central carbon metabolism. The following diagram illustrates its entry into the Tricarboxylic Acid (TCA) Cycle and its connection to the Glyoxylate Shunt.



- Prepare a minimal salt medium (MSM) containing (per liter):

- K_2HPO_4 : 14.6 g
- KH_2PO_4 : 4.5 g
- $(\text{NH}_4)_2\text{SO}_4$: 4.5 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.2 g
- Trace element solution: 3 mL
- Prepare separate stock solutions of **disodium succinate** (e.g., 20% w/v) and glucose (e.g., 20% w/v).
- Autoclave the MSM and stock solutions separately at 121°C for 20 minutes.
- Aseptically add the carbon source to the cooled MSM to the desired final concentration (e.g., 10 g/L). Prepare flasks with **disodium succinate**, glucose (as a positive control), and no carbon source (as a negative control).

2. Inoculum Preparation:

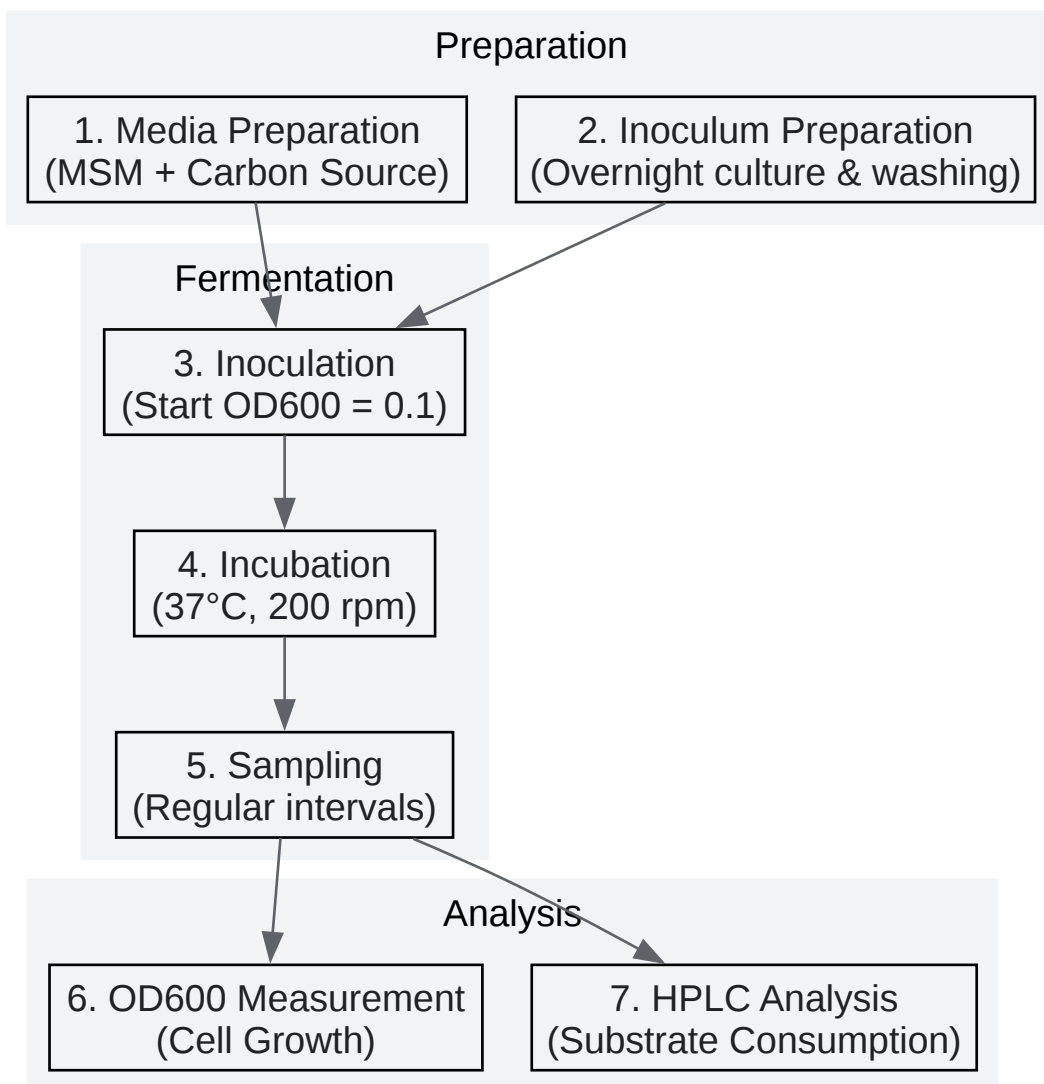
- Inoculate a single colony of *B. subtilis* into 10 mL of Luria-Bertani (LB) broth in a 50 mL baffled flask.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash the pellet twice with sterile MSM without a carbon source, and resuspend in MSM to an OD600 of ~1.0.

3. Fermentation:

- Inoculate 100 mL of the prepared media in 500 mL baffled flasks with the washed cell suspension to a starting OD600 of 0.1.
- Incubate at 37°C with shaking at 200 rpm.
- Take samples aseptically at regular intervals (e.g., every 2 hours) for analysis.

4. Analysis:

- Cell Growth: Measure the optical density at 600 nm (OD600) using a spectrophotometer.
- Succinate and Glucose Concentration: Analyze the supernatant of the culture samples by HPLC to determine the concentration of the carbon source.



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Workflow for evaluating carbon source utilization.

Protocol 2: Using Disodium Succinate as a pH Buffer in High-Density E. coli Fermentation

This protocol describes the use of a **disodium succinate** buffer system to maintain pH during a high-density *E. coli* fermentation for recombinant protein production.

1. Media and Buffer Preparation:

- Prepare a defined fermentation medium (e.g., a modified M9 medium) with a limiting concentration of the primary carbon source (e.g., glucose) for the initial batch phase.
- Prepare a concentrated feed solution containing the primary carbon source (e.g., 50% w/v glucose).
- Prepare a succinate buffer stock solution (e.g., 1 M, pH 6.5) by dissolving succinic acid and titrating with sodium hydroxide.
- Sterilize all media and solutions by autoclaving or filter sterilization.

2. Fermentation Setup and Inoculation:

- Add the initial batch medium and the succinate buffer to the fermenter to the desired starting volume and concentration (e.g., 50 mM succinate).
- Calibrate pH and dissolved oxygen (DO) probes.
- Inoculate the fermenter with an overnight culture of the recombinant *E. coli* strain to a starting OD600 of ~0.1.

3. Fed-Batch Fermentation:

- Run the batch phase at 37°C with appropriate aeration and agitation to maintain a DO level above 20%.
- Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the fed-batch phase by feeding the concentrated carbon source solution at a predetermined rate to control the growth rate.
- Monitor the pH throughout the fermentation. The succinate buffer should help maintain the pH within the desired range (e.g., 6.5-7.0). An additional base (e.g., NaOH or NH₄OH) can be added automatically if the pH drops below the setpoint.

- Induce recombinant protein expression at the appropriate cell density (e.g., by adding IPTG).

4. Sampling and Analysis:

- Take samples periodically to measure OD600, substrate concentration (e.g., glucose), and recombinant protein expression (e.g., by SDS-PAGE or activity assay).
- Analyze the concentration of succinate and other organic acids (e.g., acetate) in the supernatant by HPLC to monitor buffer consumption and byproduct formation.

Protocol 3: Quantification of Succinate in Fermentation Broth by HPLC

This protocol provides a general method for quantifying succinate from fermentation samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Collect a fermentation broth sample and centrifuge at $>10,000 \times g$ for 5 minutes to pellet the cells.
- Filter the supernatant through a $0.22 \mu\text{m}$ syringe filter to remove any remaining cells and debris.
- Dilute the sample with the mobile phase if the succinate concentration is expected to be high.

2. HPLC Conditions:

- Column: A reverse-phase C18 column (e.g., $250 \times 4.6 \text{ mm}$, $5 \mu\text{m}$) or an organic acid analysis column.
- Mobile Phase: Isocratic elution with 5 mM H_2SO_4 or a phosphate buffer at a low pH (e.g., pH 2.1-2.5).
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 30-60°C.

- Detection: UV detector at 210 nm.

- Injection Volume: 10-20 μL .

3. Calibration and Quantification:

- Prepare a series of standard solutions of **disodium succinate** of known concentrations in the mobile phase.
- Inject the standards to generate a calibration curve of peak area versus concentration.
- Inject the prepared samples and quantify the succinate concentration by comparing the peak area to the calibration curve.

Conclusion

Disodium succinate is a valuable component in the design and optimization of microbial fermentation processes. Its roles as a carbon source, pH regulator, and metabolic modulator offer numerous opportunities to enhance the efficiency and productivity of various biotechnological applications. The protocols provided herein serve as a starting point for researchers to explore and harness the benefits of **disodium succinate** in their specific fermentation systems. Further research to generate more quantitative data on the effects of exogenous **disodium succinate** will undoubtedly expand its application in industrial microbiology.

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